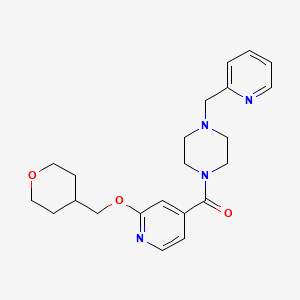
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is a synthetic molecule that has been explored in various scientific studies due to its interesting chemical structure and potential bioactivity. Its design incorporates multiple functional groups, making it a candidate for diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of compounds similar to "(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" often involves multi-step chemical processes, starting from basic heterocyclic frameworks such as pyridine and piperazine. These processes may include reactions like amide coupling, methoxylation, and the introduction of tetrahydro-2H-pyran units through nucleophilic substitution or other tailored synthetic pathways to achieve the desired molecular structure (Ammirati et al., 2009).
Molecular Structure Analysis
The detailed molecular structure of such compounds is typically characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the molecular arrangement, conformation, and the spatial orientation of the functional groups within the molecule, essential for understanding its chemical behavior and interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of "(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" is influenced by its functional groups. It can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reaction conditions and the presence of reactive partners. These reactions can significantly alter the compound's chemical properties and biological activity (Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in chemical and pharmaceutical fields. These properties are determined by its molecular structure and can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, and stability under various conditions, are influenced by the compound's functional groups. Understanding these properties is essential for predicting the compound's behavior in chemical syntheses and biological systems. Studies often employ spectroscopic and computational methods to elucidate these characteristics and assess the compound's potential applications in various domains (Girgis, Ismail, & Farag, 2011).
Eigenschaften
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-22(26-11-9-25(10-12-26)16-20-3-1-2-7-23-20)19-4-8-24-21(15-19)29-17-18-5-13-28-14-6-18/h1-4,7-8,15,18H,5-6,9-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVFLLJGDOKVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


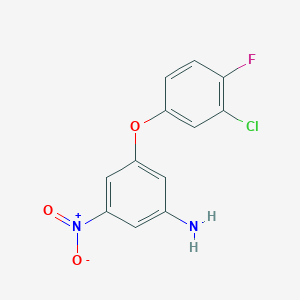
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)
![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)
![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)
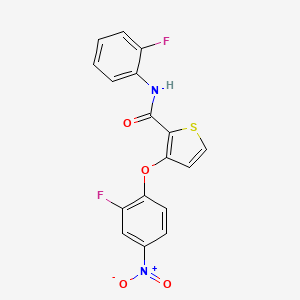
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)
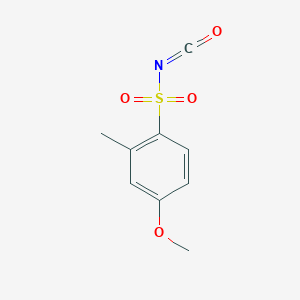
![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)
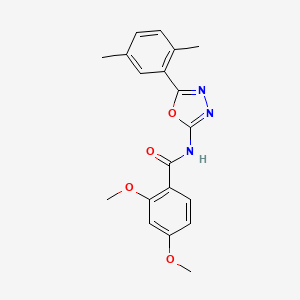
![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)
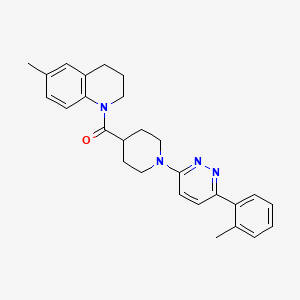
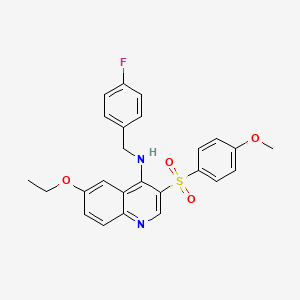
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2482948.png)